2-Tert-butyl-6-fluorophenol
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Overview
Description
2-Tert-butyl-6-fluorophenol is an organic compound with the molecular formula C10H13FO. It is a derivative of phenol, where the hydrogen atoms at the 2 and 6 positions are substituted by a tert-butyl group and a fluorine atom, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-6-fluorophenol can be achieved through several methods. One common approach involves the fluorination of 2-tert-butylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Tert-butyl-6-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-6-fluorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions contribute to the compound’s overall biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylphenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Fluorophenol: Lacks the tert-butyl group, leading to variations in steric and electronic effects.
2-Tert-butyl-4-fluorophenol: Similar structure but with the fluorine atom at a different position, affecting its chemical behavior.
Uniqueness
2-Tert-butyl-6-fluorophenol is unique due to the combined presence of both the tert-butyl group and the fluorine atom, which impart distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-tert-butyl-6-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSHBPODBUFXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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